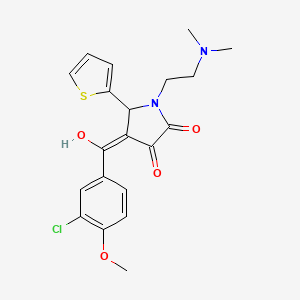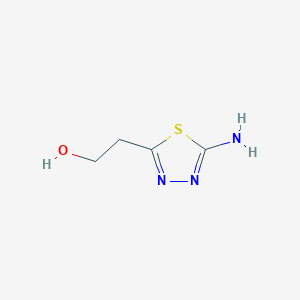![molecular formula C11H12O2 B2689144 2-[(E)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]ethanol CAS No. 345891-39-6](/img/structure/B2689144.png)
2-[(E)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, also known as ethyl alcohol, is a clear, colorless liquid that is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It has bactericidal activity and is often used as a topical disinfectant. It is also widely used as a solvent and preservative in pharmaceutical preparations, as well as serving as the primary ingredient in alcoholic beverages .
Synthesis Analysis
Ethanol can be produced by fermentation, a process that accounts for approximately 95% of ethanol production . It is also widely used as an additive to gasoline . The production of ethanol involves the conversion of carbohydrates in ammonia fiber expansion-pretreated switchgrass hydrolysate .Molecular Structure Analysis
Quantum chemical calculations can provide answers regarding different aspects of intermolecular interactions . An extensive theoretical study on the molecular structure and UV-Vis spectral analysis can be undertaken using density functional theory (DFT) method .Chemical Reactions Analysis
Ethanol can undergo various chemical reactions. For instance, it can be used to reduce disulfide bonds and can act as a biological antioxidant by scavenging hydroxyl radicals . Ethanol can also be transformed into olefins using various catalysts .Physical And Chemical Properties Analysis
Physical properties of ethanol include color, density, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .Applications De Recherche Scientifique
Multicomponent Synthesis of Functionalized Pyrans
The compound 2-[(E)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]ethanol is a pivotal precursor in the synthesis of diverse, functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. Utilizing an eco-friendly, multicomponent one-pot synthesis method involving aldehydes, malononitrile, and acidic compounds in aqueous ethanol, researchers have been able to efficiently generate a wide array of heterocyclic scaffolds. This synthesis method, catalyzed by commercially available urea, highlights a low-cost, environmentally benign approach to creating pharmaceutically relevant compounds under mild conditions (Brahmachari & Banerjee, 2014).
Catalyst-Driven Synthesis of Tetrahydrobenzo[b]pyrans
Another significant application of this compound involves its role in the synthesis of 4H-Benzo[b]pyrans, facilitated by ZnO-beta zeolite acting as an inexpensive and effective catalyst. This process, which employs benzaldehyde, malononitrile, and dimedone, has been praised for its efficiency, yielding high-quality products in short reaction times. The procedure also allows for the recovery and reusability of the catalyst, marking an advance in sustainable chemical synthesis (Katkar et al., 2011).
Protective Group Chemistry
This compound has been explored as a potential protective group in polymer chemistry. Specifically, 2-(pyridin-2-yl)ethanol, a related derivative, has shown promise as a protecting group for methacrylic acid (MAA), which can be selectively removed after polymerization. This development offers new avenues for the synthesis and functionalization of polymers, demonstrating the compound's versatility and its potential impact on materials science (Elladiou & Patrickios, 2012).
Structural and Biological Characterization
Research into the structural and biological properties of related benzopyran derivatives, such as (3E)-3-(2, 4, 5-trimethoxyphenyl)methylidene)-2,3-dihydro-4H-1-benzopyran-4-one, has yielded insights into their potential as anticancer agents. Through detailed crystallographic analysis and cytotoxicity screening against cancer cell lines, these studies have begun to unravel the therapeutic potential of benzopyran derivatives, underscoring their relevance in the development of new cancer treatments (Hemalatha et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2E)-2-(2,3-dihydrochromen-4-ylidene)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-5,12H,6-8H2/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIZSPERJJWAC-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=CC=CC=C2/C1=C/CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2689061.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2689062.png)
![N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2689063.png)

![2-(4-chlorophenoxy)-N-[3-methyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2689066.png)


![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2689069.png)
![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2689071.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone](/img/structure/B2689074.png)
![Tert-butyl N-(6-azaspiro[3.5]nonan-9-YL)carbamate](/img/structure/B2689076.png)

![3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689083.png)